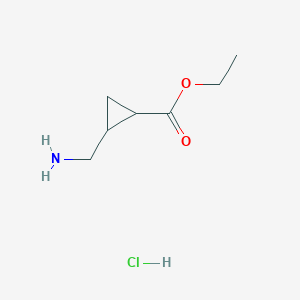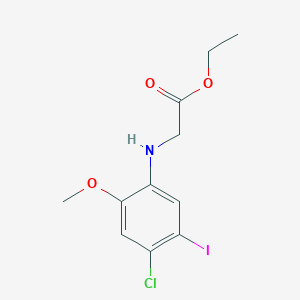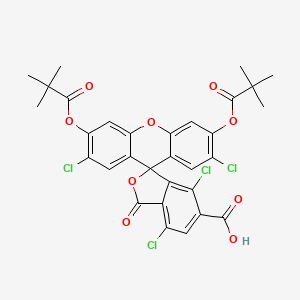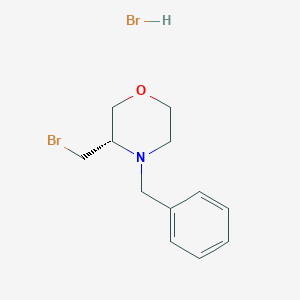
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde
Overview
Description
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as DMAN and is a derivative of nicotinaldehyde. DMAN has become a popular research tool in the field of neuroscience due to its ability to act as a fluorescent probe for detecting and measuring the levels of reactive oxygen species (ROS) in living cells.
Mechanism of Action
DMAN works by reacting with 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The compound has a unique chemical structure that allows it to selectively react with 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde, making it highly sensitive and specific. DMAN has been shown to detect various 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde species, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects
DMAN has been shown to have minimal biochemical and physiological effects on living cells, making it an ideal research tool. The compound has been shown to be non-toxic and non-cytotoxic at concentrations commonly used in research experiments. DMAN has also been shown to have minimal interference with other biological processes, making it an ideal research tool for studying 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde-related diseases.
Advantages and Limitations for Lab Experiments
DMAN has several advantages for lab experiments, including its high sensitivity and specificity for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels, its non-toxic and non-cytotoxic nature, and its minimal interference with other biological processes. However, DMAN also has some limitations, including its limited ability to detect 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in certain cellular compartments and its potential for photobleaching.
Future Directions
There are several future directions for research on DMAN, including its use in studying the role of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DMAN can also be used to study the effects of various drugs and compounds on 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells. Additionally, future research can focus on improving the sensitivity and specificity of DMAN for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in living cells and expanding its ability to detect 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde in different cellular compartments.
Scientific Research Applications
DMAN has been extensively used in scientific research as a fluorescent probe for detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells. 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde are highly reactive molecules that play a critical role in various physiological and pathological processes. The overproduction of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde can lead to oxidative stress, which is associated with several diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. DMAN has been shown to be highly sensitive and selective in detecting 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde levels in living cells, making it an ideal research tool for studying oxidative stress-related diseases.
properties
IUPAC Name |
5-[4-(dimethylamino)piperidin-1-yl]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-3-5-16(6-4-12)13-7-11(10-17)8-14-9-13/h7-10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNOILUJORNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Fluoro-4-methoxybenzo[d]thiazole](/img/structure/B1408625.png)

![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(hydroxy-methyl)-, 1,1-dimethylethyl ester](/img/structure/B1408627.png)

![8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1408630.png)